molecular formula C6H7NO3 B1600932 N-acetylsuccinimide CAS No. 3027-06-3

N-acetylsuccinimide

Cat. No. B1600932
CAS RN: 3027-06-3
M. Wt: 141.12 g/mol
InChI Key: RHLBOBPOIZROJX-UHFFFAOYSA-N
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Description

N-acetylsuccinimide (NAS) is a derivative of succinic acid, an important intermediate in the Krebs cycle. It is a colorless solid with a melting point of about 130 °C and is soluble in water, alcohols, and organic solvents. NAS has a wide range of applications in organic synthesis, and is used as a reagent in the synthesis of various compounds, including amino acids and peptides. NAS is also used as a starting material for the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Application in Protein Acylation

  • Scientific Field: Biochemistry
  • Summary of Application: N-acylsuccinimides, including N-acetylsuccinimide, are used as reagents for the selective acylation of reactive side chains in proteins . This is particularly useful for studying protein structure and modifying lysine side chains .
  • Methods of Application: A detailed study of the reaction of N-acetylsuccinimide with ribonuclease and bovine serum albumin showed that acetylation occurred in the pH range 3 to 8 .
  • Results or Outcomes: The study demonstrated the suitability of N-acylsuccinimides as reagents for the selective acylation of reactive side chains in proteins .

Application in Synthesis of Succinimides

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-acetylsuccinimide is used in the synthesis of succinimides, which are molecules having value as human medicinal chemistry candidates .
  • Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
  • Results or Outcomes: The reaction affords substituted succinimides .

Application in Biological Activity

  • Scientific Field: Pharmacology
  • Summary of Application: Substituted succinimides, synthesized using N-acetylsuccinimide, have been found to possess a diversity of biological activities . These include acting as a nervous system depressant, analgesic, antitumor agent, cytostatic agent, anorectic agent, convulsant, hypotensive agent, antispasmodic agent, antibacterial agent, and antifungal agent .
  • Methods of Application: The synthesis of substituted succinimides involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
  • Results or Outcomes: The reaction affords substituted succinimides which have shown a wide range of biological activities .

Application in Synthesis of Chalcones

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-acetylsuccinimide is used in the synthesis of succinimidyl chalcones . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
  • Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
  • Results or Outcomes: The reaction affords substituted succinimides which are then used to synthesize succinimidyl chalcones .

Application in Synthesis of Allylation Compounds

  • Scientific Field: Organic Chemistry
  • Summary of Application: N-acetylsuccinimide is used in the synthesis of allylation compounds . Allylation is a chemical reaction in which an allyl group is added to a substrate .
  • Methods of Application: The synthesis involves the reaction of succinic anhydride with Hexamethyl disilazane (HMDS) in the presence of ZnBr2 in benzene .
  • Results or Outcomes: The reaction affords substituted succinimides which are then used to synthesize allylation compounds .

properties

IUPAC Name

1-acetylpyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4(8)7-5(9)2-3-6(7)10/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLBOBPOIZROJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40466429
Record name N-acetylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-acetylsuccinimide

CAS RN

3027-06-3
Record name N-acetylsuccinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40466429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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